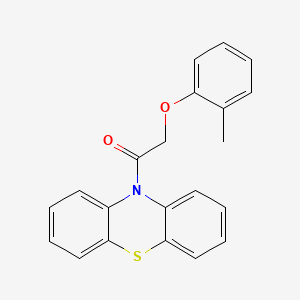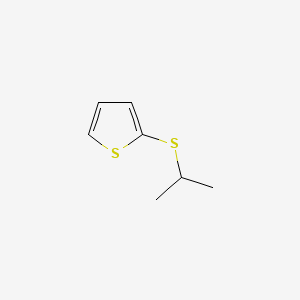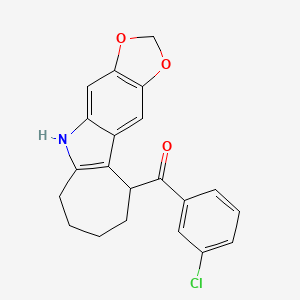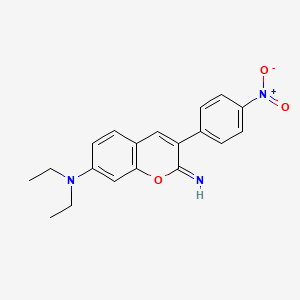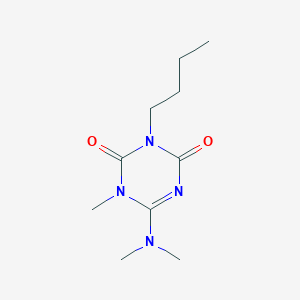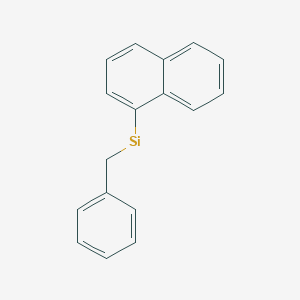
a-Naphthyl-phenylmethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
a-Naphthyl-phenylmethylsilane: is an organosilicon compound that features a silicon atom bonded to a phenyl group, a naphthyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of a-Naphthyl-phenylmethylsilane typically involves the reaction of a naphthyl halide with phenylmethylsilane in the presence of a catalyst. One common method is the use of a Friedel-Crafts reaction, where a naphthyl halide reacts with phenylmethylsilane in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts reactions with optimized conditions for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: a-Naphthyl-phenylmethylsilane can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced using hydride donors.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like Grignard reagents can be employed.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Silanes with reduced functional groups.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
a-Naphthyl-phenylmethylsilane has several applications in scientific research:
Medicine: Investigated for its potential use in the synthesis of silicon-containing pharmaceuticals.
Mechanism of Action
The mechanism of action of a-Naphthyl-phenylmethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive silicon-carbon bonds. The silicon atom can form stable bonds with oxygen, nitrogen, and other elements, making it a versatile compound in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Phenylmethylsilane: Lacks the naphthyl group, making it less complex and with different reactivity.
Naphthylmethylsilane: Lacks the phenyl group, leading to different chemical properties.
Diphenylmethylsilane: Contains two phenyl groups instead of a naphthyl group, resulting in different applications and reactivity.
Uniqueness: a-Naphthyl-phenylmethylsilane is unique due to the presence of both a naphthyl and a phenyl group, which imparts distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
51656-85-0 |
|---|---|
Molecular Formula |
C17H14Si |
Molecular Weight |
246.38 g/mol |
InChI |
InChI=1S/C17H14Si/c1-2-7-14(8-3-1)13-18-17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2 |
InChI Key |
IYQHESLUBOBCPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[Si]C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]propyl methanesulfonate](/img/structure/B14661576.png)
![3-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14661578.png)
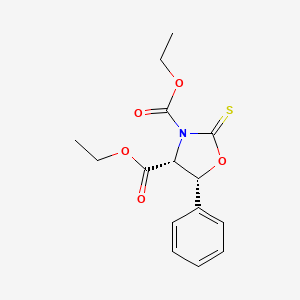
![methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate](/img/structure/B14661590.png)
![2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14661591.png)

